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Suc-phe-leu-phe-pna - 75651-69-3

Suc-phe-leu-phe-pna

Catalog Number: EVT-3418771
CAS Number: 75651-69-3
Molecular Formula: C34H39N5O8
Molecular Weight: 645.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Suc-phe-leu-phe-pna, chemically known as N-succinyl-L-phenylalanine-L-leucine-L-phenylalanine-p-nitroanilide, is a synthetic peptide substrate extensively utilized in biochemical assays, particularly for studying protease activity. Upon enzymatic cleavage, it releases p-nitroaniline, a chromogenic product that can be quantitatively measured using spectrophotometry. This compound is significant in various research fields, including biochemistry and molecular biology, and serves critical roles in diagnostic assays and therapeutic applications related to protease inhibitors.

Source and Classification

This compound is classified as a chromogenic substrate for proteases. It is synthesized through solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a peptide chain anchored to a solid resin. The specific sequence of amino acids in Suc-phe-leu-phe-pna makes it particularly suitable for certain proteases that may not efficiently hydrolyze other substrates .

Synthesis Analysis

Methods and Technical Details

The synthesis of Suc-phe-leu-phe-pna typically follows the solid-phase peptide synthesis technique. The process begins with the attachment of the first amino acid, phenylalanine, to a resin. Subsequent amino acids, leucine and phenylalanine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves attaching the p-nitroanilide group to the peptide chain.

Key Steps in Synthesis:

  1. Resin Preparation: The resin is functionalized to allow for the attachment of the first amino acid.
  2. Amino Acid Coupling: Each amino acid is coupled sequentially, with protection of reactive groups as necessary.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified typically by reversed-phase high-performance liquid chromatography (HPLC) to ensure high purity before use .
Molecular Structure Analysis

Structure and Data

The molecular structure of Suc-phe-leu-phe-pna consists of a succinyl group attached to a sequence of three amino acids: phenylalanine, leucine, and phenylalanine, culminating in a p-nitroanilide moiety. This structure allows for specific interactions with proteases, facilitating enzymatic cleavage.

Molecular Formula: C₁₈H₁₈N₄O₄
Molecular Weight: 342.36 g/mol
Structural Features:

  • Succinyl Group: Enhances solubility and stability.
  • p-Nitroanilide Group: Provides a chromogenic signal upon cleavage.
Chemical Reactions Analysis

Reactions and Technical Details

Suc-phe-leu-phe-pna primarily undergoes hydrolysis reactions when acted upon by proteases. The hydrolysis involves breaking the peptide bond between the phenylalanine and p-nitroanilide groups, resulting in the release of p-nitroaniline.

Key Reaction Characteristics:

  • Catalysts: Commonly studied proteases include chymotrypsin, elastase, and cathepsin G.
  • Reaction Conditions: Typically performed in buffered aqueous solutions at optimal pH values (e.g., pH 7.8 for chymotrypsin) and temperatures around 25°C .

The main product from this reaction is p-nitroaniline, which exhibits strong absorbance at 410 nm, allowing for easy quantification.

Mechanism of Action

The mechanism of action for Suc-phe-leu-phe-pna involves its interaction with specific proteases that bind to the peptide substrate. The active site of the enzyme facilitates the cleavage of the peptide bond through catalytic action, leading to the release of p-nitroaniline.

Process Overview:

  1. Enzyme Binding: The protease binds to the substrate.
  2. Peptide Bond Cleavage: The enzyme catalyzes the hydrolysis of the peptide bond.
  3. Product Release: P-nitroaniline is released, which can be measured spectrophotometrically .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents like water due to its succinyl group.

Chemical Properties

Relevant Data:

  • pKa Values: Information on acidity/basicity can influence solubility and reactivity but specific values are not commonly reported in literature for this compound .
Applications

Suc-phe-leu-phe-pna has several significant applications in scientific research:

  • Biochemical Assays: Used as a substrate for measuring protease activity.
  • Molecular Biology Techniques: Assists in analyzing protease activity in various biological samples such as cell lysates.
  • Diagnostics: Employed in assays that detect protease activity linked to diseases.
  • Therapeutic Development: Aids in designing protease inhibitors for potential therapeutic use .
Enzymatic Activity & Catalytic Mechanisms

Protease-Substrate Interaction Dynamics

Synthetic chromogenic substrates like N-Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanyl-p-nitroanilide (Suc-Phe-Leu-Phe-pNA) serve as critical tools for elucidating protease specificity and catalytic mechanisms. The p-nitroaniline (pNA) moiety releases a yellow chromophore upon hydrolysis, enabling real-time kinetic monitoring at 410 nm [1] [2]. This section examines the substrate’s interactions across diverse proteolytic systems.

Papain-Catalyzed Hydrolysis Kinetics

Papain (EC 3.4.22.2), a cysteine protease, hydrolyzes Suc-Phe-Leu-Phe-pNA through a multistep mechanism involving acylation and deacylation. Comparative studies with thiono ester analogs reveal:

  • Nucleophilic specificity: The catalytic cysteine (Cys-25) attacks the carbonyl carbon, forming a tetrahedral intermediate stabilized by hydrogen bonding to Gln-19 [6].
  • Kinetic disparities: Thiono esters exhibit 30–60× lower k3 (deacylation rate) than oxygen esters due to slower heavy-atom reorganization during bond cleavage [6].
  • Isotope effects: Solvent deuterium isotope effects (kH/kD ≈ 2–3) confirm a single-proton transfer transition state during deacylation, identical for both ester types [6].

Table 1: Kinetic Parameters for Papain-Catalyzed Hydrolysis

Substrate Typek2/Ks (M⁻¹s⁻¹)k3 (s⁻¹)Isotope Effect (kH/kD)
Oxygen ester1.8 × 10⁴0.422.1
Thiono ester5.2 × 10⁴0.0072.3

These data underscore conserved catalytic pathways despite differing electrophilicity at the scissile bond [6].

Bromelain Activity Profiling in Alcoholic–Acidic Buffers

Stem bromelain (EC 3.4.22.32), a cysteine protease from pineapple, exhibits unique stability in wine-like conditions (pH 3.2, 10% ethanol). Key findings using synthetic substrates:

  • pH-dependent activity: While optimal activity occurs at pH 5.0–7.0, Suc-Ala-Pro-Leu-Phe-pNA (structurally analogous to Suc-Phe-Leu-Phe-pNA) retains 45% residual activity at pH 3.2 due to conformational flexibility [3] [8].
  • Ethanol tolerance: At 10% ethanol (mimicking wine), activity decreases by only 18%—attributed to ethanol’s stabilizing effect on the enzyme’s partially folded intermediate [3].
  • Cofactor modulation: Cysteine (1 mM) enhances activity by 65% via reducing disulfide bonds, while EDTA shows no effect, confirming its classification as a cysteine protease [3].

Table 2: Bromelain Activity Under Alcoholic–Acidic Conditions

ConditionRelative Activity (%)Notes
pH 7.0 (control)100Optimal activity
pH 3.245Substrate-dependent stability
pH 3.2 + 10% ethanol37Marginal additive inhibition
pH 3.2 + 1 mM cysteine74Reduction of catalytic cysteine

These properties support bromelain’s use in wine clarification to degrade haze-forming proteins [3].

Fire Ant Larval Protease (Soli C1/C2) Specificity

Solenopsis invicta larvae express two chymotrypsin-like serine proteases, Soli C1 and Soli C2, critical for colony nutrition. Characterization using Phe-P1 substrates reveals:

  • Specificity determinants: Both enzymes hydrolyze Suc-Phe-pNA and Suc-Phe-Leu-Phe-pNA, with 20-fold higher kcat/Km for tripeptides versus dipeptides, indicating extended substrate binding pockets [4] [7].
  • Inhibition profiles: Complete inhibition by diisopropyl fluorophosphate (DFP) confirms serine-dependent catalysis. No inhibition by E-64 (cysteine protease inhibitor) distinguishes them from papain or bromelain [4].
  • Biochemical parameters: Molecular weights (Soli C1: 25 kDa; Soli C2: 28 kDa) and alkaline pH optima (pH 8.0–9.0) align with canonical chymotrypsins [7].

Table 3: Enzymatic Properties of Fire Ant Proteases

ParameterSoli C1Soli C2
Molecular mass25 kDa28 kDa
pH optimum8.59.0
kcat (Suc-Phe-pNA)12 s⁻¹8 s⁻¹
DFP inhibitionCompleteComplete

These proteases enable larval digestion of solid proteins into nutrients for adult ants, highlighting their ecological role [4] [7].

Properties

CAS Number

75651-69-3

Product Name

Suc-phe-leu-phe-pna

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C34H39N5O8

Molecular Weight

645.7 g/mol

InChI

InChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)/t27-,28-,29-/m0/s1

InChI Key

ZDFAXGKOHVNQOY-AWCRTANDSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O

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